molecular formula C19H16INO3 B5313771 2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5313771
M. Wt: 433.2 g/mol
InChI Key: VBCTXPJSKHFOIK-SOFGYWHQSA-N
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Description

2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an iodine atom and two methoxy groups attached to a phenyl ring, which is further connected to a quinoline moiety through an ethenyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological properties. Its iodine and methoxy substituents, along with the quinoline moiety, make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO3/c1-23-17-11-12(10-15(20)19(17)24-2)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCTXPJSKHFOIK-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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